molecular formula C12H14N2O2S B2544581 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 273204-79-8

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B2544581
CAS No.: 273204-79-8
M. Wt: 250.32
InChI Key: CAUGDXQJTRCWPS-UHFFFAOYSA-N
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Description

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe subsequent steps involve the formation of the benzodiazepine core through cyclization reactions, often using reagents like oxalyl chloride and ethylene glycol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Industrial methods often focus on minimizing by-products and ensuring the scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, which is characteristic of benzodiazepines. The methylsulfanyl group may influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the methylsulfanyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can lead to differences in potency, duration of action, and side effect profile .

Properties

IUPAC Name

3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGDXQJTRCWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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